(2Z)-2-(2-chlorobenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Description
(2Z)-2-(2-Chlorobenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a heterocyclic compound featuring a thiazolo-triazine-dione core substituted with a 2-chlorobenzylidene group at position 2 and a methyl group at position 4.
The 2-chlorobenzylidene moiety enhances electrophilicity and may influence binding interactions in biological systems, while the methyl group at position 6 likely modulates solubility and steric effects. Spectroscopic characterization (e.g., IR, NMR, MS) would confirm the presence of functional groups such as the carbonyl (C=O), chlorinated aromatic system, and triazine ring .
Properties
IUPAC Name |
(2Z)-2-[(2-chlorophenyl)methylidene]-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O2S/c1-7-11(18)15-13-17(16-7)12(19)10(20-13)6-8-4-2-3-5-9(8)14/h2-6H,1H3/b10-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLDLTFMGCYKNO-POHAHGRESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=O)C(=CC3=CC=CC=C3Cl)SC2=NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN2C(=O)/C(=C/C3=CC=CC=C3Cl)/SC2=NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
463364-54-7 | |
| Record name | (2Z)-2-(2-CHLOROBENZYLIDENE)-6-METHYL-7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7(2H)-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound (2Z)-2-(2-chlorobenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a member of the thiazolo-triazine family, known for its diverse biological activities. This article explores its synthesis, structural characteristics, and biological activities based on current research findings.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the condensation of appropriate benzylidene derivatives with thiazole and triazine moieties. The compound's structure can be confirmed using techniques such as NMR spectroscopy and X-ray crystallography. Its molecular formula is with a molecular weight of approximately 305.745 g/mol .
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. The following sections detail its pharmacological properties.
Anticancer Activity
Several studies have evaluated the anticancer potential of thiazolo-triazine derivatives. For instance, compounds similar to (2Z)-2-(2-chlorobenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine have demonstrated cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and K562 (chronic myeloid leukemia) .
Enzyme Inhibition
The compound has also shown promise as an inhibitor of specific enzymes. For example, it was tested for its inhibitory effects on tyrosinase, an enzyme involved in melanin production. The results indicated that analogs of this compound exhibited significant inhibition with IC50 values lower than that of standard inhibitors like kojic acid .
| Compound | IC50 (µM) | Comparison |
|---|---|---|
| (2Z)-Thiazolo-Triazine | 1.12 | 22x stronger than kojic acid |
| Kojic Acid | 24.09 | - |
Antimicrobial Activity
Research has indicated that thiazolo-triazines possess antimicrobial properties. The compound’s structural features contribute to its ability to disrupt microbial cell function .
Case Studies
A recent study explored the efficacy of various thiazolo-triazine derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results highlighted that compounds with similar structures exhibited significant antibacterial activity.
Example Study Results
In a study assessing the antibacterial activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings suggest that modifications in the thiazole and triazine moieties can enhance antibacterial properties .
Scientific Research Applications
Antimicrobial Activities
Recent studies have highlighted the antimicrobial properties of compounds within the thiazolo[3,2-b][1,2,4]triazine class. Specifically:
- Broad-Spectrum Antibacterial Activity : Derivatives of thiazolo[3,2-b][1,2,4]triazine have shown significant antibacterial effects against various pathogens. For instance, compounds with terminal amide fragments exhibited broad-spectrum activity comparable to established antibiotics like Ciprofloxacin and Rifampicin. Notably, certain derivatives displayed minimum inhibitory concentrations (MIC) as low as 50 μg/mL against Mycobacterium smegmatis .
- Antitubercular Activity : The same derivatives demonstrated promising antitubercular activity. The structural modifications within the thiazolo[3,2-b][1,2,4]triazine framework were crucial for enhancing these biological activities .
Anticancer Properties
Thiazolo[3,2-b][1,2,4]triazine derivatives are being investigated for their anticancer potential:
- Mechanism of Action : Compounds in this class may inhibit specific enzymes involved in cancer cell proliferation. For example, certain derivatives have been shown to inhibit leucyl-tRNA synthetase effectively .
- Structure-Activity Relationship (SAR) : Research has indicated that modifications to the thiazolo[3,2-b][1,2,4]triazine core can significantly influence anticancer efficacy. The introduction of various substituents has been explored to optimize activity against different cancer cell lines .
Anti-inflammatory and Analgesic Activities
Thiazolo[3,2-b][1,2,4]triazine derivatives have also been evaluated for their anti-inflammatory properties:
- Inhibition of Inflammatory Mediators : Certain compounds have shown the ability to reduce the production of pro-inflammatory cytokines and mediators in vitro. This suggests potential applications in treating inflammatory diseases .
Agricultural Applications
The unique structure of thiazolo[3,2-b][1,2,4]triazine derivatives has led to their exploration in agricultural chemistry:
- Pesticidal Activity : Some derivatives have been identified as potential insecticides due to their ability to disrupt biological processes in pests. These compounds are being studied for their effectiveness against a range of agricultural pests .
Synthesis and Structural Variations
The synthesis of (2Z)-2-(2-chlorobenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves several synthetic pathways that allow for structural modifications. These variations are essential for optimizing biological activity:
| Synthesis Method | Key Features | Outcome |
|---|---|---|
| Multi-step synthesis | Involves alkylation and cyclization | High yields of desired derivatives |
| Microwave irradiation | Enhances reaction rates | Improved efficiency and selectivity |
| Hydrolysis | Modifies functional groups | Tailored bioactivity |
Case Study 1: Antibacterial Evaluation
A series of synthesized thiazolo[3,2-b][1,2,4]triazine derivatives were evaluated for antibacterial activity against Staphylococcus aureus and Escherichia coli. The study found that specific modifications significantly enhanced potency compared to standard antibiotics.
Case Study 2: Anticancer Screening
A panel of thiazolo[3,2-b][1,2,4]triazine derivatives was screened against various cancer cell lines (e.g., MCF-7 and HeLa). Results indicated that certain compounds induced apoptosis through mitochondrial pathways.
Chemical Reactions Analysis
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and condensation processes:
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Formation of the Thiazole Ring : Starting from 6-substituted-3-mercapto-1,2,4-triazin-5-one derivatives, cyclization occurs under acidic conditions (e.g., polyphosphoric acid) to yield the thiazolo[3,2-b] triazine core .
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Introduction of the Benzylidene Group : A condensation reaction between the intermediate compound and 2-chlorobenzaldehyde introduces the benzylidene substituent at position 2 .
This synthetic approach ensures regioselectivity at the N2 position of the triazine ring and avoids side reactions that can reduce yield.
2.1. Electrophilic Substitution
The chlorobenzylidene moiety on this compound makes it susceptible to electrophilic substitution reactions:
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Halogenation : The aromatic ring can undergo halogenation under suitable conditions to introduce additional halogen atoms.
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Nitration : Reaction with nitric acid in sulfuric acid can nitrate the benzyl ring.
2.2. Nucleophilic Substitution
The chlorine atom in the benzylidene group acts as an electron-withdrawing group, enhancing nucleophilic substitution reactions:
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Reaction with nucleophiles such as amines or thiols can replace the chlorine atom to form derivatives with potential biological activity.
2.3. Cyclization Reactions
The bicyclic structure can participate in further cyclization reactions:
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The thiazole ring can react with aldehydes or ketones in the presence of bases to form new heterocyclic systems.
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The triazine ring may undergo condensation with hydrazines or hydrazides to form triazino-hydrazone derivatives .
3.1. Oxidation
The sulfur atom in the thiazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA), leading to sulfoxide or sulfone derivatives.
3.2. Reduction
The benzylidene double bond () is reducible under catalytic hydrogenation conditions:
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Hydrogenation using palladium on carbon (Pd/C) yields the corresponding saturated derivative.
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Sodium borohydride reduction selectively reduces the double bond without affecting other functional groups.
Hydrolysis Reactions
Under acidic or basic hydrolysis conditions:
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The benzylidene group can cleave to yield 6-methyl-thiazolo-triazinone and substituted benzaldehyde.
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Hydrolysis of the bicyclic core is less common due to its stability but can occur under extreme conditions.
Biological Activity Modulation via Chemical Modifications
Chemical modifications of this compound are often aimed at enhancing its biological activity:
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Substitution on the chlorobenzylidene group affects lipophilicity and binding affinity to biological targets.
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Introduction of electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., nitro) modulates antimicrobial and anticancer activities.
Data Table: Key Reactions
| Reaction Type | Conditions | Products/Derivatives |
|---|---|---|
| Electrophilic substitution | Halogenation/Nitration | Halogenated/Nitrated derivatives |
| Nucleophilic substitution | Reaction with amines/thiols | Substituted benzyl derivatives |
| Oxidation | mCPBA/HO | Sulfoxides/Sulfones |
| Reduction | Pd/C or NaBH | Saturated derivatives |
| Cyclization | Reaction with aldehydes/ketones | New heterocyclic compounds |
| Hydrolysis | Acidic or basic hydrolysis | Cleaved products (e.g., benzaldehyde derivatives) |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous derivatives, focusing on structural features, synthetic methods, and physicochemical properties.
Key Observations:
Core Structure Variations :
- The target compound and its thiazolo-triazine-dione analogs (e.g., ) share a fused thiazole-triazine ring system, whereas derivatives (e.g., 11a) feature a thiazolo-pyrimidine core. The latter may exhibit distinct electronic properties due to pyrimidine’s electron-deficient nature .
Substituent Effects: Chlorobenzylidene vs. Methyl vs. Bulky Groups: The 6-methyl group in the target compound reduces steric hindrance compared to bulkier substituents like benzyl () or 4-propoxybenzyl (), which may improve membrane permeability but reduce binding specificity.
Synthetic Yields :
- Thiazolo-pyrimidine derivatives (e.g., 11a) achieve moderate yields (68%) under reflux conditions, suggesting that analogous methods for the target compound may require optimization to improve efficiency .
Spectroscopic Signatures :
- IR spectra for all compounds confirm carbonyl (C=O, ~1700 cm⁻¹) and nitrile (CN, ~2220 cm⁻¹) groups where present. The ¹H NMR of benzylidene protons (δ ~7.9–8.4 ppm) and methyl groups (δ ~2.2–2.4 ppm) are consistent across analogs .
Table 2: Physicochemical and Bioactive Properties
Notable Findings:
- Molecular Weight and Lipophilicity : The target compound (326.76 g/mol) is smaller and less lipophilic than its benzyl- or propoxy-substituted analogs, which could favor better bioavailability .
- Further studies are needed to link structural features (e.g., chloro-substituents) to specific biological targets .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2Z)-2-(2-chlorobenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione?
- Methodology : A modified Knoevenagel condensation is typically employed. For example, reacting 6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione with 2-chlorobenzaldehyde in a refluxing solvent system (e.g., acetic anhydride/acetic acid) catalyzed by sodium acetate. Reaction conditions (e.g., 2–3 hours at 110°C) and stoichiometric ratios (1:1 molar ratio of aldehyde to core heterocycle) are critical for achieving the desired Z-configuration .
- Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and confirm regioselectivity using NOESY NMR to distinguish Z/E isomers .
Q. How can the purity and structural identity of this compound be validated?
- Analytical Techniques :
- HPLC : Use a C18 column with a methanol/water gradient (70:30 to 95:5) to assess purity (>98%).
- Spectroscopy :
- IR : Confirm carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and absence of aldehyde peaks (~2800 cm⁻¹) .
- NMR : Look for the Z-isomer’s characteristic =CH proton signal at δ 7.9–8.1 ppm (singlet) and aromatic protons integrating for the 2-chlorophenyl group .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ matching the molecular formula (C₁₄H₉ClN₄O₂S) with <2 ppm error .
Advanced Research Questions
Q. How can conflicting crystallographic data on similar thiazolo-triazine derivatives guide structural elucidation of this compound?
- Case Study : reports a monoclinic crystal system (space group P2₁/n) for a fluorobenzylidene analog, with β angles ~96°, suggesting similar packing interactions. Compare unit cell parameters (e.g., a = 9.3 Å, b = 10.2 Å) and hydrogen-bonding networks (e.g., C=O⋯H–N interactions) to resolve discrepancies in reported bond lengths or angles .
- Resolution Strategy : Perform single-crystal X-ray diffraction with synchrotron radiation to improve resolution (<0.8 Å) and validate the Z-configuration via torsional angles .
Q. What experimental designs are optimal for evaluating the compound’s bioactivity against kinase targets?
- In Vitro Assay Design :
- Enzyme Inhibition : Use a fluorescence-based ADP-Glo™ kinase assay (e.g., EGFR tyrosine kinase) with ATP concentrations near Kₘ (10 µM) and test compound dilutions (0.1–100 µM).
- Controls : Include staurosporine (positive control) and DMSO-only wells.
- Data Analysis : Calculate IC₅₀ using nonlinear regression (GraphPad Prism) and validate via SPR (surface plasmon resonance) for binding kinetics (kₒₙ, kₒff) .
Q. How can mechanistic studies resolve contradictions in reported SAR for thiazolo-triazine derivatives?
- Approach :
Molecular Docking : Compare binding poses (AutoDock Vina) of the 2-chlorophenyl substituent vs. 4-cyano analogs ( ) in homology models of target proteins (e.g., COX-2).
Free Energy Perturbation (FEP) : Quantify substituent effects on binding affinity (ΔΔG) using Schrödinger’s FEP+ module.
In Silico ADMET : Predict metabolic stability (CYP3A4 liability) and correlate with experimental microsomal half-life data .
- Conflict Resolution : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration). Standardize protocols using the Eurofins KinaseProfiler® panel .
Methodological Challenges and Solutions
Q. What strategies mitigate decomposition during prolonged storage of this compound?
- Stability Studies :
- Accelerated Testing : Store at 40°C/75% RH for 6 months and analyze degradation products via LC-MS. Common pathways include hydrolysis of the benzylidene group or oxidation of the thiazole sulfur.
- Formulation : Lyophilize with trehalose (1:1 w/w) to stabilize the crystalline form. Confirm stability via PXRD to detect amorphous transitions .
Q. How to address low yields in scale-up synthesis?
- Process Optimization :
- Continuous Flow Chemistry : Use a microreactor (e.g., Chemtrix Labtrix®) with residence time <5 minutes to minimize side reactions (e.g., dimerization).
- Catalysis : Screen Lewis acids (e.g., Sc(OTf)₃) to enhance condensation efficiency. reports 68% yields under NaOAc catalysis, but Sc³⁺ may improve to >85% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
